Cas no 1692269-93-4 (2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride)

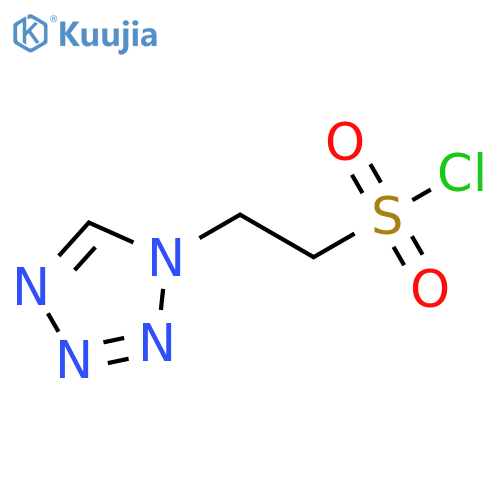

1692269-93-4 structure

商品名:2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride

CAS番号:1692269-93-4

MF:C3H5ClN4O2S

メガワット:196.61539721489

MDL:MFCD29984866

CID:4611210

PubChem ID:103098261

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1H-Tetrazole-1-ethanesulfonyl chloride

- 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride

-

- MDL: MFCD29984866

- インチ: 1S/C3H5ClN4O2S/c4-11(9,10)2-1-8-3-5-6-7-8/h3H,1-2H2

- InChIKey: ZQGCOASDPPIOQJ-UHFFFAOYSA-N

- ほほえんだ: N1(CCS(Cl)(=O)=O)C=NN=N1

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-291908-0.05g |

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 95% | 0.05g |

$188.0 | 2023-09-06 | |

| Enamine | EN300-291908-2.5g |

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 95% | 2.5g |

$1594.0 | 2023-09-06 | |

| Enamine | EN300-291908-0.25g |

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 95% | 0.25g |

$403.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611146-1g |

2-(1H-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 98% | 1g |

¥10035 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611146-10g |

2-(1H-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 98% | 10g |

¥32886 | 2023-04-15 | |

| 1PlusChem | 1P01B48T-100mg |

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 95% | 100mg |

$349.00 | 2025-03-19 | |

| 1PlusChem | 1P01B48T-250mg |

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 95% | 250mg |

$483.00 | 2025-03-19 | |

| 1PlusChem | 1P01B48T-1g |

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 95% | 1g |

$939.00 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611146-5g |

2-(1H-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 98% | 5g |

¥28308 | 2023-04-15 | |

| Enamine | EN300-291908-0.1g |

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |

1692269-93-4 | 95% | 0.1g |

$282.0 | 2023-09-06 |

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

1692269-93-4 (2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬